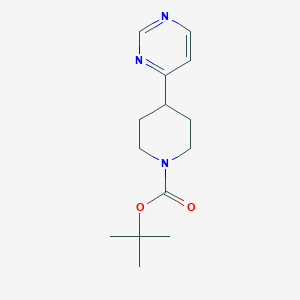![molecular formula C14H21NO B13068095 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is an organic compound that features a phenol group substituted with an amino group attached to a cyclopropylmethyl moiety and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of alkenes using reagents such as diazo compounds and transition metal catalysts.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Introduction of the Phenol Group: The phenol group can be synthesized through electrophilic aromatic substitution reactions, where a hydroxyl group is introduced to an aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated precursors, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols
Applications De Recherche Scientifique
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylmethyl group can introduce strain into the molecule, affecting its reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Amino(cyclopropyl)methyl]-4-methylphenol
- 2-[Amino(cyclopropyl)methyl]-4-ethylphenol
- 2-[Amino(cyclopropyl)methyl]-4-isopropylphenol
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and can influence its biological and chemical properties .
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-[amino(cyclopropyl)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)10-6-7-12(16)11(8-10)13(15)9-4-5-9/h6-9,13,16H,4-5,15H2,1-3H3 |
Clé InChI |
KJBWLRKYSYDRET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)C(C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
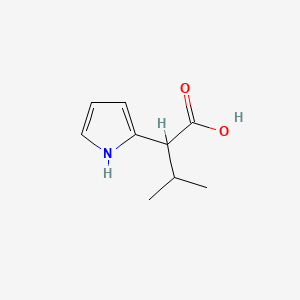


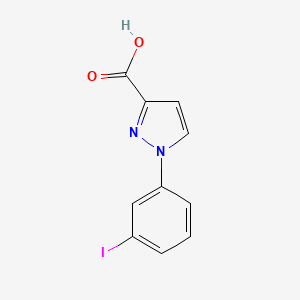
![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
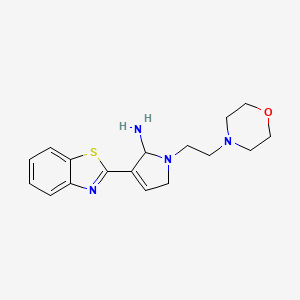
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
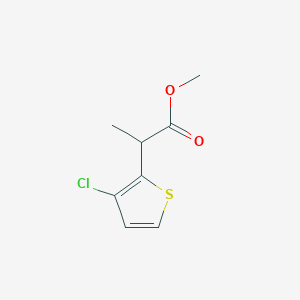
![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
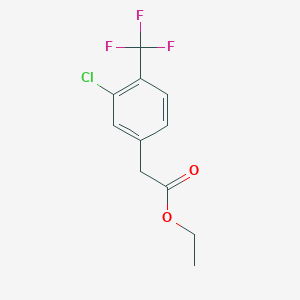
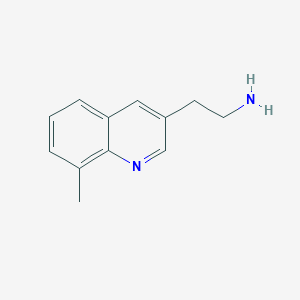
![3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)
